molecular formula C15H18N4O3 B2450110 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034317-30-9

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2450110
CAS No.: 2034317-30-9
M. Wt: 302.334
InChI Key: XONGSSZWTJZHCE-UHFFFAOYSA-N
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Description

3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Antidepressant Activity

A related compound, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, demonstrates potential antidepressant activity, as evidenced by its effects in mice. This compound was synthesized via catalytic hydrogenation and showed significant antagonism of tetrabenazine-induced ptosis and potentiation of levodopa-induced behavioral changes, suggesting a unique mechanism of action distinct from traditional antidepressants (Wessels, Schwan, & Pong, 1980).

Ring Transformation and Synthesis of 4H-Imidazoles

Research on the ring transformation of imidazolidine-2,4-diones to 4H-imidazoles in reaction with 3-(Dimethylamino)-2,2-dimethyl-2H-azirines highlights a productive method to yield 4H-imidazoles with good efficiency. This transformation is significant for the synthesis of compounds with potential biological activities, including antimicrobial and anticancer properties (Schläpfer-Dähler, Mukherjee-Müller, & Heimgartner, 1992).

Antimicrobial Activity

A study on the synthesis and evaluation of azetidinone, imidazolidinone, and tetrazole derivatives incorporating quinazolin-4(3H)-ones, including structural analogues of the compound , revealed significant antimicrobial activity. These findings suggest that such derivatives can be potent antimicrobial agents, which is crucial for developing new therapeutics against resistant microbial strains (Sahib, 2018).

Potential Antineoplastic Agents

The synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents provides a framework for investigating the antitumor activities of related compounds. Although the preliminary biological data did not indicate significant antineoplastic activity for the compounds studied, this research pathway is critical for identifying new cancer treatments (Koebel, Needham, & Blanton, 1975).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of chemical and biological properties . They are known to interact with various biological targets, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and changes would depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The exact pathways and their downstream effects would depend on the specific targets of the compound.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have various effects at the molecular and cellular level.

Properties

IUPAC Name

3-[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-17(2)11-5-3-10(4-6-11)14(21)18-8-12(9-18)19-13(20)7-16-15(19)22/h3-6,12H,7-9H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONGSSZWTJZHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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